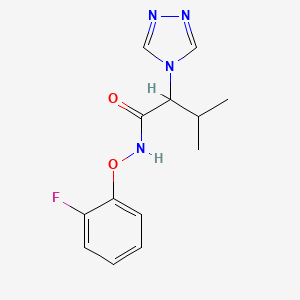
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide, also known as CPP-115, is a chemical compound that belongs to the class of GABA (gamma-aminobutyric acid) aminotransferase inhibitors. It has been studied for its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide inhibits the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide increases the levels of GABA in the brain, which helps to reduce the activity of neurons and prevent seizures.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain due to 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide administration have been shown to have various biochemical and physiological effects. These effects include increased inhibition of neurotransmission, reduced neuronal excitability, and decreased seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide has several advantages for lab experiments. It is a selective and potent inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological disorders. However, due to its potential therapeutic applications, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide may not be readily available for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide. These include further investigation of its therapeutic potential in neurological disorders, exploring its effects on other neurotransmitters, and developing more selective and potent GABA aminotransferase inhibitors. Additionally, research could focus on the development of new delivery methods for 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide to improve its efficacy and reduce potential side effects.
Conclusion:
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide is a promising compound with potential therapeutic applications in various neurological disorders. Its mechanism of action as a GABA aminotransferase inhibitor has been extensively studied, and its biochemical and physiological effects have been well documented. Further research is needed to explore its full potential and develop more effective treatments for neurological disorders.
Synthesemethoden
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide can be synthesized through a multi-step process starting with the reaction between 3-hydroxybenzaldehyde and 2-methylpropanal to form 2-(3-hydroxyphenyl)-2-methylpropanal. This intermediate is then reacted with cyclobutanecarboxylic acid to form the final product, 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide has been extensively researched for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps to reduce the activity of neurons. This mechanism of action makes 2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide a promising candidate for the treatment of epilepsy and other seizure disorders.
Eigenschaften
IUPAC Name |
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(2,16-9-6-10-18(22)13-16)19(23)21-17-11-15(12-17)14-7-4-3-5-8-14/h3-10,13,15,17,22H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSEAHXIQNCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)O)C(=O)NC2CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-hydroxyphenyl)-2-methyl-N-(3-phenylcyclobutyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carbonyl]-2-methyl-1H-pyrazol-5-one](/img/structure/B7437258.png)




![(1S,6R)-2-(2,4,5-trifluoro-3-hydroxybenzoyl)-2-azabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B7437303.png)
![(2S)-N-(2,2-difluoroethyl)-1-[2-(4-hydroxy-2-methylphenyl)acetyl]piperidine-2-carboxamide](/img/structure/B7437315.png)
![2-methyl-2-phenoxy-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7437323.png)
![4-chloro-N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]cyclohexane-1-carboxamide](/img/structure/B7437324.png)
![2,4,5-trifluoro-3-hydroxy-N-[(5-methoxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B7437339.png)

![1-[2-(3-Chlorophenoxy)ethyl]-3-(3-hydroxyspiro[3.3]heptan-1-yl)urea](/img/structure/B7437352.png)
![N-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437358.png)
![N-[2-[(4-methyl-1,3-thiazol-2-yl)amino]ethyl]-4-(trifluoromethyl)thiophene-3-carboxamide](/img/structure/B7437366.png)